4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine
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Overview
Description
4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine, commonly referred to as 4CP, is a synthetic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound composed of four nitrogen atoms and three sulfur atoms. 4CP has several unique and interesting properties that make it a useful tool for scientific research. The synthesis and mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 4CP are discussed in
Mechanism of Action
The mechanism of action of 4CP is not fully understood. It is believed to interact with enzymes and other proteins in the body, and it is thought to be involved in the regulation of gene expression and the regulation of cell signaling pathways. It is also believed to be involved in the regulation of metabolism and the regulation of cell cycle progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4CP are not fully understood. It is believed to interact with enzymes and other proteins in the body, and it is thought to be involved in the regulation of gene expression and the regulation of cell signaling pathways. It is also believed to be involved in the regulation of metabolism and the regulation of cell cycle progression.
Advantages and Limitations for Lab Experiments
The advantages of using 4CP in laboratory experiments include its low cost, its stability, and its low toxicity. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of 4CP is its instability in the presence of light and heat, which can lead to the degradation of the compound.
Future Directions
The potential future directions for 4CP include the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its potential effects on the environment. Additionally, further research is needed to better understand the mechanism of action of 4CP and its biochemical and physiological effects.
Synthesis Methods
4CP can be synthesized using a variety of methods, including the Williamson ether synthesis, the Suzuki coupling reaction, and the Biginelli reaction. The Williamson ether synthesis is the most commonly used method and involves the reaction of a primary alcohol with a halogenated alkyl halide. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound, while the Biginelli reaction involves the condensation of an aldehyde, an aryl halide, and an α-keto ester.
Scientific Research Applications
4CP has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the synthesis of organic compounds, and the study of the structure and function of proteins. It has also been used in the development of new drugs and in the study of the effects of drugs on the body. In addition, 4CP has been used in the study of the effects of environmental pollutants on the body and in the study of the mechanisms of action of drugs.
properties
IUPAC Name |
4-[(E)-2-(4-chlorophenyl)ethenyl]-2-[(2,6-dichlorophenyl)methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2S/c20-14-7-4-13(5-8-14)6-9-15-10-11-23-19(24-15)25-12-16-17(21)2-1-3-18(16)22/h1-11H,12H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLXQLNHHFSJKU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)C=CC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=NC=CC(=N2)/C=C/C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.